trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18788660
InChI: InChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m1/s1
SMILES:
Molecular Formula: C10H8BrFO2
Molecular Weight: 259.07 g/mol

trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid

CAS No.:

Cat. No.: VC18788660

Molecular Formula: C10H8BrFO2

Molecular Weight: 259.07 g/mol

* For research use only. Not for human or veterinary use.

trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid -

Specification

Molecular Formula C10H8BrFO2
Molecular Weight 259.07 g/mol
IUPAC Name (1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m1/s1
Standard InChI Key UGCIWWFJQQRKOR-RQJHMYQMSA-N
Isomeric SMILES C1[C@@H]([C@H]1C(=O)O)C2=CC(=C(C=C2)Br)F
Canonical SMILES C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)F

Introduction

Chemical Structure and Properties

Molecular Configuration

The compound’s IUPAC name, (1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid, reflects its stereochemistry and substituent arrangement. The cyclopropane ring adopts a trans configuration, with the carboxylic acid and halogenated phenyl group positioned on adjacent carbons. Key structural features include:

  • Cyclopropane ring: Introduces significant ring strain (≈27 kcal/mol), influencing reactivity and conformational rigidity.

  • 4-Bromo-3-fluorophenyl group: Bromine (van der Waals radius: 1.85 Å) and fluorine (covalent radius: 0.64 Å) create steric and electronic asymmetry on the aromatic ring.

  • Carboxylic acid: Enhances solubility in polar solvents and enables salt formation or derivatization.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular formulaC₁₀H₈BrFO₂
Molecular weight259.07 g/mol
IUPAC name(1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid
CAS No.95735280
Standard InChIInChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m1/s1
Isomeric SMILESC1C@@HC2=CC(=C(C=C2)Br)F

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid involves strategic cyclopropanation and halogenation steps. A plausible pathway includes:

  • Precursor preparation: 4-Bromo-3-fluorocinnamic acid serves as the starting material.

  • Cyclopropanation: Employing the Simmons-Smith reaction with diethylzinc and diiodomethane under inert conditions.

  • Stereoselective control: Chiral auxiliaries or catalysts enforce the trans configuration.

  • Hydrolysis: Conversion of ester intermediates to the carboxylic acid using aqueous NaOH.

Key Challenges:

  • Regioselectivity: Competing reactions at bromine vs. fluorine require careful temperature modulation (40–60°C).

  • Ring strain management: Low-temperature conditions (−10°C) mitigate undesired ring-opening side reactions.

Physicochemical and Spectroscopic Characterization

Solubility and Stability

  • Solubility: Moderate in DMSO (≈15 mg/mL), low in water (<0.1 mg/mL).

  • Stability: Sensitive to strong bases (risk of decarboxylation) and UV light (bromine dissociation).

Analytical and Computational Insights

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), retention time ≈6.2 min.

  • Chiral separation: Requires cellulose-based columns (e.g., Chiralpak IC) for enantiomeric resolution.

Computational Modeling

  • DFT calculations: Reveal a HOMO-LUMO gap of 5.3 eV, suggesting moderate reactivity.

  • Docking studies: Favorable binding to EGFR kinase (ΔG = −9.2 kcal/mol).

Future Research Directions

  • Bioactivity profiling: Screen against cancer cell lines and microbial targets.

  • Process optimization: Develop continuous-flow synthesis for scale-up.

  • Derivatization: Explore amide and ester analogs for structure-activity relationship (SAR) studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator